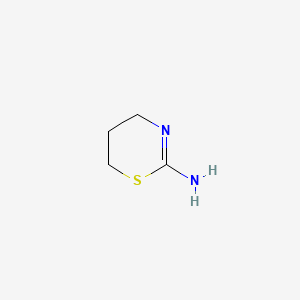

5,6-Dihydro-4H-1,3-thiazin-2-amine

Overview

Description

5,6-Dihydro-4H-1,3-thiazin-2-amine is a bicyclic thiazine derivative characterized by a six-membered ring containing sulfur and nitrogen. This scaffold is a critical structural component of xylazine, a veterinary sedative, analgesic, and muscle relaxant with the IUPAC name N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine . Its molecular formula is C₁₂H₁₆N₂S (MW = 220.33 g/mol), and it functions as a potent α₂-adrenergic agonist . Xylazine’s pharmacological profile includes central nervous system depression, though its misuse in humans has raised public health concerns due to its role in drug-facilitated crimes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazinan-(2E)-ylideneamine can be achieved through a transition-metal-free multi-component reaction. A common method involves the reaction of arylamines with elemental sulfur and carbon dioxide (CO2) under mild conditions. This reaction proceeds via C-H bond functionalization, resulting in moderate to good yields of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazinan-(2E)-ylideneamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature to slightly elevated temperatures .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used .

Scientific Research Applications

[1,3]Thiazinan-(2E)-ylideneamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antiviral agent.

Medicine: Derivatives of thiazinane have been investigated for their anti-inflammatory and analgesic properties.

Industry: It is used in the development of new materials with unique chemical and physical properties

Mechanism of Action

The mechanism of action of [1,3]Thiazinan-(2E)-ylideneamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structural Analogues

The 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold serves as a versatile platform for medicinal chemistry. Modifications to the phenyl ring or amine group significantly alter biological activity, pharmacokinetics, and therapeutic applications. Below is a detailed comparison with key analogues:

Substituted Phenyl Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine substitutions (e.g., 6n, 6o) enhance target binding (e.g., BACE1 inhibition) through electronegative interactions and improved metabolic stability .

- Steric Effects : Cyclopropyl (6p) and trifluoropropyl (6o) groups reduce synthetic yields (19–30%) compared to simpler substituents, likely due to steric hindrance .

Alkyl and Heterocyclic Modifications

Key Observations :

- Methyl Substitution : The 6-methyl group in AMT enhances mitochondrial targeting, critical for radiation damage mitigation .

Fluorinated and Halogenated Analogues

Key Observations :

- Fluorine and Chlorine : Halogenation improves binding affinity to enzymes (e.g., BACE1) and metabolic stability. Compound 6u’s high yield (63%) suggests favorable synthetic accessibility .

Pharmacological and Toxicological Considerations

Biological Activity

5,6-Dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a six-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C₇H₁₁N₂S, with a molecular weight of approximately 155.24 g/mol. The compound's structure allows for various substitutions that can enhance its biological activity.

Target Enzymes

The primary biological target of this compound is the inducible nitric oxide synthase (iNOS) . By acting as a selective inhibitor of iNOS, this compound modulates the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including inflammation and immune response.

Biochemical Pathways

Inhibition of iNOS leads to decreased levels of NO, thereby affecting several biochemical pathways related to inflammation and immune modulation. This mechanism is particularly relevant in conditions characterized by excessive inflammation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In animal models subjected to lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a reduction in inflammatory markers, suggesting its potential as a therapeutic agent in inflammatory diseases.

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial properties against various pathogens. Studies have shown promising results indicating effectiveness against bacteria and fungi, which could position it as a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Absorption and Distribution

This compound is reported to be water-soluble, facilitating its absorption when administered orally or via injection. Its distribution within biological systems is influenced by its interactions with specific transport proteins.

Metabolism

The compound undergoes metabolism primarily through cytochrome P450 enzymes. Understanding its metabolic pathways is crucial for predicting its pharmacokinetic behavior and potential drug interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dihydro-4H-1,3-thiazin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as thiourea derivatives with α,β-unsaturated ketones or aldehydes. For example, a base-catalyzed cyclization in solvents like DMF or ethanol under reflux (80–100°C) is common. Yield optimization requires precise control of stoichiometry, temperature, and reaction time. Impurities such as unreacted intermediates or byproducts (e.g., dimeric forms) can be minimized via gradient recrystallization or column chromatography .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the thiazine ring and amine group. For example, the amine proton typically appears as a broad singlet near δ 5.5–6.0 ppm in DMSO-d₆. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy confirms N–H stretches (~3300 cm⁻¹). X-ray crystallography provides definitive stereochemical data if single crystals are obtainable .

Q. How can researchers validate the purity of this compound for pharmacological assays?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate is effective. For trace impurities, combine with LC-MS. Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound in drug discovery?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and charge distribution. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes with target proteins (e.g., antimicrobial enzymes). MD simulations (NAMD, GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can conflicting data on the antimicrobial activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions may arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or solvent effects. Standardize testing using CLSI guidelines. Perform dose-response curves (IC₅₀) and compare with positive controls (e.g., ciprofloxacin). Use statistical tools (ANOVA, Tukey’s HSD) to identify significant differences .

Q. What factorial design approaches are effective for optimizing multi-step syntheses of this compound analogs?

- Methodological Answer : A 2³ full factorial design can evaluate variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response Surface Methodology (RSM) models interactions between factors. Use ANOVA to identify significant parameters (p < 0.05). Pareto charts prioritize variables impacting yield .

Q. How can researchers integrate this compound into theoretical frameworks for heterocyclic compound reactivity?

- Methodological Answer : Link synthesis and reactivity to frontier molecular orbital theory. For example, nucleophilic attack at the thiazine C2 position correlates with LUMO localization. Use conceptual DFT descriptors (electrophilicity index, Fukui functions) to predict regioselectivity. Validate with kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What strategies mitigate degradation of this compound under physiological conditions?

- Methodological Answer : Stability studies in PBS (pH 7.4) at 37°C identify degradation pathways (e.g., hydrolysis of the thiazine ring). Use LC-MS to characterize degradation products. Stabilization strategies include prodrug design (e.g., acylated amines) or formulation with cyclodextrins. Accelerated stability testing (40°C/75% RH) predicts shelf life .

Q. Data Analysis and Theoretical Integration

Q. How do researchers reconcile discrepancies between computational predictions and experimental results for this compound’s bioactivity?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility not modeled in silico. Refine docking using explicit solvent models (TIP3P) or ensemble docking. Validate with SPR (surface plasmon resonance) for binding kinetics (kₐ, k_d). Use QSAR models incorporating Hammett constants or LogP values .

Q. What frameworks guide the design of this compound derivatives for targeted drug delivery?

- Methodological Answer : Apply the "lock-and-key" principle for target specificity. Use structural bioinformatics (e.g., AlphaFold-predicted protein structures) to identify binding pockets. Linker design (PEG, peptide-based) enhances solubility and reduces off-target effects. In vivo pharmacokinetics (Cmax, AUC) in rodent models validate delivery efficiency .

Properties

IUPAC Name |

5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c5-4-6-2-1-3-7-4/h1-3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXQEOIFIUJLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2799-75-9 (hydrobromide) | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60184552 | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30480-64-9 | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.